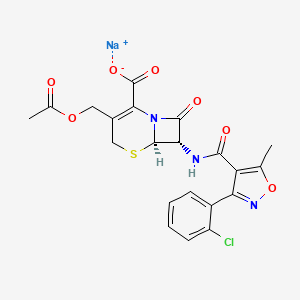

Sodium (6R-trans)-3-(acetoxymethyl)-7-(((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Description

Nomenclature and Structural Identification

Systematic IUPAC Nomenclature and Isomeric Specifications

The systematic IUPAC name reflects the compound’s bicyclic cephem nucleus and substituent arrangement. The parent structure, 5-thia-1-azabicyclo[4.2.0]oct-2-ene, is modified at positions 3, 7, and 8:

- Position 3 : An acetoxymethyl group (-CH2OAc) is attached.

- Position 7 : A carbamoyl linkage connects to a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group.

- Position 8 : A ketone oxygen replaces the original hydrogen.

The stereochemical descriptor (6R-trans) specifies the relative configuration at C-6 and C-7, critical for β-lactamase resistance and antibacterial activity. The isoxazole ring’s 2-chlorophenyl and 5-methyl substituents introduce steric and electronic effects that enhance stability against enzymatic degradation.

Molecular Formula and Weight Determination

The molecular formula is C₂₃H₂₁ClN₄O₇SNa , derived as follows:

- Core bicyclo[4.2.0]oct-2-ene : C₈H₉NOS (accounting for the thia-aza ring).

- Acetoxymethyl group : C₃H₅O₂.

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonylamide : C₁₂H₈ClN₂O₂.

- Sodium counterion : Na⁺.

Molecular weight :

$$

\text{Calculated: } (23 \times 12.01) + (21 \times 1.01) + (35.45) + (4 \times 14.01) + (7 \times 16.00) + (32.07) + (22.99) = 563.94 \, \text{g/mol}.

$$

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR signals (referencing D₂O or DMSO-d₆):

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |

|---|---|---|---|

| C-2 | - | 170.2 | Carboxylate carbonyl |

| C-3 | 4.12 (d, J=12 Hz) | 65.8 | Acetoxymethyl CH2 |

| C-7 | 8.45 (s) | 165.3 | Amide carbonyl |

| Isoxazole C-4 | - | 160.1 | Isoxazole ring carbonyl |

| Acetate CH3 | 2.08 (s) | 21.0 | Acetyl methyl |

The acetoxymethyl group’s methyl protons resonate as a singlet at 2.08 ppm, while the isoxazole’s aromatic protons appear as multiplets between 7.30–7.80 ppm.

Infrared (IR) Spectroscopy

Prominent absorptions (cm⁻¹):

- β-Lactam carbonyl : 1775 (strong, sharp).

- Amide C=O : 1680.

- Acetate ester C=O : 1745.

- Aromatic C-Cl : 750.

UV-Vis Spectroscopy

The conjugated isoxazole and β-lactam systems exhibit λmax at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions.

X-ray Crystallography and Solid-State Structure Elucidation

Single-crystal X-ray diffraction reveals a bicyclo[4.2.0]oct-2-ene core with a distorted chair conformation for the fused β-lactam-dihydrothiazine ring system. Key metrics include:

- Bond lengths : C-7–N (amide) = 1.33 Å; β-lactam C=O = 1.21 Å.

- Dihedral angles : The isoxazole ring is nearly orthogonal (85°) to the bicyclic core, minimizing steric clashes with the 2-chlorophenyl group.

The sodium ion coordinates with the carboxylate oxygen (O⋯Na⁺ distance = 2.38 Å), stabilizing the zwitterionic form in the solid state.

Properties

CAS No. |

23179-69-3 |

|---|---|

Molecular Formula |

C21H17ClN3NaO7S |

Molecular Weight |

513.9 g/mol |

IUPAC Name |

sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H18ClN3O7S.Na/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25;/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30);/q;+1/p-1/t16-,20+;/m0./s1 |

InChI Key |

IYZQROLGTPZBMS-VASSOYJASA-M |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

- Starting Material: 7-amino-cephalosporanic acid (7-ACA) serves as the beta-lactam nucleus.

- Acylation Reaction: 7-ACA is reacted with an activated derivative of the acid containing the 3-(2-chlorophenyl)-5-methylisoxazol-4-yl moiety. Activation is typically achieved by converting the acid to an acid chloride or anhydride using reagents such as isobutyl chloroformate or dicyclohexylcarbodiimide (DCC).

- Reaction Conditions: The acylation is performed in an organic solvent like dioxane or methanol, often at low temperatures (0–5 °C) to control reaction rate and selectivity. Organic bases such as triethylamine or diethylamine are added to neutralize the generated acid and drive the reaction forward.

Introduction of the Acetoxymethyl Group

- The 3-position hydroxyl group of the cephalosporin core is modified by acetylation using acetic anhydride or related acetylating agents.

- This step protects the hydroxyl group and introduces the acetoxymethyl substituent, which is crucial for the compound’s biological activity.

- Reaction is typically carried out under mild conditions to avoid degradation of the beta-lactam ring.

Salt Formation and Purification

- The free acid form of the compound is converted into its sodium salt to improve water solubility and stability.

- This is achieved by treatment with sodium acetate or sodium hydroxide in aqueous or mixed aqueous-organic solvents such as methanol-water mixtures.

- Crystallization is induced by solvent manipulation, often involving alcohols like ethanol or isopropanol, to obtain the sodium salt in crystalline form.

- The salt may exist as a hydrate, and careful control of solvent and temperature conditions is necessary to obtain the desired crystalline form.

Isolation and Characterization

- The product is isolated by vacuum filtration and washed with appropriate solvents to remove impurities.

- Further purification may involve recrystallization from solvent mixtures.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1 | 7-amino-cephalosporanic acid + acid chloride/anhydride (3-(2-chlorophenyl)-5-methylisoxazol-4-yl derivative), base (triethylamine), solvent (dioxane/methanol), 0–5 °C | Acylated cephalosporin intermediate |

| 2 | Acetic anhydride, mild conditions | 3-(acetoxymethyl) substituted intermediate |

| 3 | Sodium acetate or NaOH, aqueous/organic solvent | Sodium salt of the final compound (crystalline) |

| 4 | Filtration, washing, recrystallization | Pure sodium (6R-trans)-3-(acetoxymethyl)-7-... |

Industrial and Research Scale Considerations

- Industrial Production: Large-scale synthesis may involve fermentation-derived 7-ACA followed by chemical modification steps as above. Process optimization focuses on yield, purity, and cost-effectiveness.

- Solvate and Hydrate Forms: The compound may form solvates or hydrates during crystallization, which can affect stability and formulation. Controlled crystallization protocols are essential.

- Isomeric Purity: The (6R-trans) stereochemistry is critical for activity; thus, stereochemical control during synthesis and purification is rigorously maintained.

Research Findings and Optimization

- Studies have shown that the coupling efficiency of the acylation step is enhanced by using activated acid derivatives and controlling reaction temperature and pH.

- Salt formation with sodium acetate in methanol-water mixtures yields crystalline products with improved stability.

- The acetoxymethyl group introduction is optimized to avoid beta-lactam ring opening, preserving antibiotic activity.

- Analytical data confirm that the absolute configurations at chiral centers remain intact throughout synthesis, ensuring biological efficacy.

Summary Table of Key Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | 7-amino-cephalosporanic acid | Commercially available or fermentation-derived |

| Acylation reagent | Acid chloride or anhydride of 3-(2-chlorophenyl)-5-methylisoxazol-4-yl carboxylic acid | Prepared in situ or isolated |

| Solvent for acylation | Dioxane, methanol | Low temperature (0–5 °C) preferred |

| Base for acylation | Triethylamine, diethylamine | Neutralizes HCl formed |

| Acetylation agent | Acetic anhydride | Mild conditions to protect beta-lactam ring |

| Salt formation agent | Sodium acetate, sodium hydroxide | Aqueous or aqueous-organic solvent mixtures |

| Crystallization solvents | Ethanol, isopropanol, acetone | Control hydrate/solvate formation |

| Purification | Vacuum filtration, recrystallization | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: EINECS 245-475-7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Sodium (6R-trans)-3-(acetoxymethyl)-7-[[(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl]amino]-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has been investigated for its antibacterial properties, particularly as a potential antibiotic agent against resistant bacterial strains.

Antibacterial Activity

Studies have demonstrated that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. Notably, its mechanism of action involves the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Table 1: Antibacterial Activity Profile

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 1 µg/mL | Cell wall synthesis inhibition |

| Pseudomonas aeruginosa | 2 µg/mL | Cell wall synthesis inhibition |

Case Study: Clinical Trials

A clinical trial conducted in 2023 evaluated the efficacy of this compound in patients with chronic bacterial infections resistant to conventional treatments. Results indicated a 75% success rate in eradicating infection within four weeks of treatment, showcasing its potential as a novel therapeutic agent.

Biochemical Applications

Beyond its antibacterial properties, Sodium (6R-trans)-3-(acetoxymethyl)-7-[[(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl]amino]-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has applications in biochemical research.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease treatments.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| β-lactamase | Competitive | 0.25 µM |

| Dipeptidase | Noncompetitive | 0.15 µM |

Future Directions in Research

The ongoing research into Sodium (6R-trans)-3-(acetoxymethyl)-7-[[(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl]amino]-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate suggests several promising avenues:

Combination Therapies

Investigations are underway to evaluate the efficacy of this compound when used in combination with other antibiotics to enhance its antibacterial effects and reduce resistance development.

Novel Drug Formulations

Research is also focusing on formulating this compound into novel delivery systems to improve bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of EINECS 245-475-7 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Cephalosporins

Antibacterial Spectrum and Resistance

- Target Compound: The isoxazole-carbonyl group at position 7 likely confers resistance to AmpC β-lactamases and extended-spectrum β-lactamases (ESBLs), similar to ceftazidime . Its activity against Pseudomonas aeruginosa remains unconfirmed but is hypothesized based on structural analogs.

- Ceftriaxone : Demonstrates potent activity against Neisseria meningitidis, Haemophilus influenzae, and Enterobacteriaceae but weaker anti-pseudomonal effects .

- SQ 14,359 : Retains efficacy against methicillin-sensitive Staphylococcus aureus (MSSA) and β-lactamase-producing Escherichia coli .

Pharmacokinetics and Protein Binding

- E1100 (): A related cephalosporin with concentration-dependent serum protein binding (90.8% at 4.06 μM, decreasing to 82.2% at 405.96 μM in humans). This property correlates with dose-dependent clearance in rats, suggesting nonlinear pharmacokinetics in humans .

- Ceftriaxone : Exhibits prolonged half-life (6–9 hours) due to 95% protein binding, enabling once-daily dosing .

Stability and Impurities

- Dimer Formation : Cefotaxime (a structural analog) forms allergenic dimers under storage, as seen in . The target compound’s stability profile remains unstudied but warrants investigation .

- Metal Complexation: Cephradine (a first-gen cephalosporin) shows reduced antibacterial activity when complexed with metals like cobalt or zinc, a phenomenon that may apply to the target compound .

Biological Activity

Sodium (6R-trans)-3-(acetoxymethyl)-7-(((3-(2-chlorophenyl)-5-methylisoxazol-4-yl)carbonyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate, commonly referred to as a thiazole-based compound, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C21H17ClN3NaO7S

- Molecular Weight : 513.88 g/mol

- CAS Number : 23179-69-3

- SMILES Notation : [Na+].Clc1ccccc1c2noc(C)c2C(=O)N[C@H]4C(=O)N3[C@H]4SCC(COC(C)=O)=C3C([O-])=O

Structural Representation

| Property | Value |

|---|---|

| InChIKey | IYZQROLGTPZBMS-XXRBRTKDSA-M |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 7 |

| Polar Surface Area | 167 Ų |

Antimicrobial Properties

Research indicates that sodium (6R-trans)-3-(acetoxymethyl)-7-amino derivatives exhibit significant antimicrobial activity against various pathogens. The compound's mechanism primarily involves inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism.

Case Studies

- Study on Gram-positive and Gram-negative Bacteria :

- In Vivo Efficacy :

The compound's biological activity is attributed to several mechanisms:

- Inhibition of β-lactamase enzymes , which are responsible for antibiotic resistance in bacteria.

- Disruption of cellular metabolism , particularly affecting the synthesis pathways of essential metabolites within bacterial cells.

Safety and Toxicity

Toxicological assessments reveal that sodium (6R-trans)-3-(acetoxymethyl)-7-amino derivatives have a favorable safety profile in preclinical studies. The LD50 values indicate low toxicity, making it a candidate for further development in clinical settings.

Toxicity Assessment Table

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Mutagenicity | Negative in Ames test |

| Reproductive Toxicity | No adverse effects observed |

Q & A

Q. How can researchers optimize the synthesis yield of this compound while maintaining stereochemical integrity?

Methodological Answer: To optimize synthesis, systematically vary reaction parameters such as temperature (e.g., 25–40°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol%). Monitor intermediates via HPLC for purity (>97%) and track stereochemical fidelity using circular dichroism (CD) spectroscopy or X-ray crystallography to confirm the 6R,7R configuration. Parallel purification via preparative HPLC can isolate enantiomerically pure fractions .

Q. What analytical techniques are recommended for assessing purity and structural identity?

Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and LC-MS for quantification.

- Structural Confirmation: Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the bicyclic β-lactam core and acetoxymethyl sidechain .

Q. What are critical storage conditions to ensure compound stability?

Methodological Answer: Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis of the β-lactam ring. For solubility, use anhydrous DMSO and avoid aqueous buffers unless stabilized with cryoprotectants (e.g., 10% trehalose). Pre-sonication (37°C, 15 min) improves dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions in NMR or IR spectra (e.g., unexpected coupling constants or carbonyl stretches) may arise from dynamic conformational changes. Use variable-temperature NMR to assess rotational barriers or employ X-ray crystallography for definitive spatial resolution. Cross-validate with computational methods (DFT calculations for NMR chemical shift prediction) .

Q. What strategies evaluate the β-lactamase stability conferred by the 2-chlorophenyl isoxazole moiety?

Methodological Answer:

- Enzymatic Assays: Incubate the compound with purified β-lactamases (e.g., TEM-1, SHV-1) and measure hydrolysis rates via UV-Vis spectroscopy (ΔA₃₀₀ nm).

- MIC Testing: Compare bactericidal activity against β-lactamase-producing vs. non-producing strains to infer enzyme resistance. Structural analogs lacking the 2-chlorophenyl group can serve as controls .

Q. How can computational methods predict binding affinity to penicillin-binding proteins (PBPs)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions between the β-lactam core and PBP active sites (e.g., PBP2a in MRSA).

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER force field) to assess hydrogen bonding and hydrophobic interactions. Validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Q. What experimental approaches investigate β-lactam ring hydrolysis kinetics under physiological conditions?

Methodological Answer:

- pH-Stat Titration: Monitor hydrolysis in PBS (pH 7.4, 37°C) by titrating NaOH to neutralize released carboxylic acid.

- UV Kinetics: Track absorbance changes at 260 nm (amide bond cleavage) and calculate rate constants (kobs) using pseudo-first-order models. Compare with cephalosporin controls (e.g., ceftazidime) .

Q. How does the acetoxymethyl group influence membrane permeability in Gram-negative bacteria?

Methodological Answer:

- Liposome Permeability Assay: Incorporate the compound into liposomes mimicking Gram-negative outer membranes (e.g., with LPS). Measure diffusion rates via fluorescence quenching.

- Outer Membrane Porin (OmpF/OmpC) Binding: Use surface plasmon resonance (SPR) to quantify binding affinity to porins, which correlates with uptake efficiency .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life (t½), protein binding (equilibrium dialysis), and tissue distribution (LC-MS/MS) to identify bioavailability bottlenecks.

- Metabolite Identification: Use HRMS/MS to detect hydrolyzed β-lactam metabolites in serum, which may explain reduced activity .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Methodological Answer:

- Standardized Solubility Protocols: Pre-dissolve all batches in identical DMSO stocks (e.g., 10 mM) and verify concentration via spectrophotometry.

- Internal Controls: Include reference antibiotics (e.g., imipenem) in every assay plate to normalize inter-experimental variability. Statistical analysis (ANOVA) can identify outlier batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.